Methyl 6-bromo-5-methylpyrazine-2-carboxylate
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Overview
Description
Methyl 6-bromo-5-methylpyrazine-2-carboxylate is an organic compound with the molecular formula C7H7BrN2O2. It is a derivative of pyrazine, characterized by the presence of a bromine atom at the 6th position, a methyl group at the 5th position, and a carboxylate ester group at the 2nd position.
Mechanism of Action
Target of Action
The primary targets of Methyl 6-bromo-5-methylpyrazine-2-carboxylate are currently unknown. This compound is a derivative of pyrazine, a heterocyclic aromatic organic compound
Mode of Action
As a pyrazine derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces . .
Biochemical Pathways
Pyrazine derivatives have been implicated in various biochemical pathways, but further studies are needed to determine the specific pathways affected by this compound .
Pharmacokinetics
It has been suggested that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.9 , which could influence its distribution and bioavailability. Further pharmacokinetic studies are needed to confirm these properties.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this specific compound. Given its structural similarity to other pyrazine derivatives, it may have potential biological activity, but this needs to be confirmed through experimental studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-5-methylpyrazine-2-carboxylate typically involves the bromination of 5-methylpyrazine-2-carboxylic acid followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid. The esterification step involves the reaction of the brominated acid with methanol in the presence of a catalyst like sulfuric acid .
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production quality .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as 6-amino-5-methylpyrazine-2-carboxylate when using an amine.
Ester Hydrolysis: 6-bromo-5-methylpyrazine-2-carboxylic acid.
Scientific Research Applications
Methyl 6-bromo-5-methylpyrazine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Material Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Comparison with Similar Compounds
Methyl 5-bromo-6-methylpyrazine-2-carboxylate: Similar structure but with the bromine and methyl groups at different positions.
5-Methyl-2-pyrazinecarboxylic acid: Lacks the bromine atom and ester group, making it less reactive in certain chemical reactions.
Uniqueness: Methyl 6-bromo-5-methylpyrazine-2-carboxylate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of complex molecules and in various research applications .
Properties
IUPAC Name |
methyl 6-bromo-5-methylpyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-6(8)10-5(3-9-4)7(11)12-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPBBQPUHKINGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N=C1Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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